molecular formula C10H8N2O3 B8650309 3-methoxy-8-nitroquinoline

3-methoxy-8-nitroquinoline

Cat. No.: B8650309
M. Wt: 204.18 g/mol
InChI Key: PCTFELFGMDQSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 8th position and a methoxy group at the 3rd position in the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-8-nitroquinoline typically involves the nitration of 3-methoxyquinoline. This can be achieved by treating 3-methoxyquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at a controlled temperature to avoid over-nitration and to ensure the selective introduction of the nitro group at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-3-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 8-Amino-3-methoxy-quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.

    Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-methoxy-8-nitroquinoline is primarily attributed to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. Additionally, the compound can inhibit specific enzymes involved in DNA replication and repair, further contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

    3-Methoxyquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    8-Nitroquinoline: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    8-Amino-3-methoxy-quinoline: The amino group provides different reactivity and potential biological applications compared to the nitro group.

Uniqueness: 3-methoxy-8-nitroquinoline is unique due to the combined presence of both nitro and methoxy groups, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-methoxy-8-nitroquinoline

InChI

InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-9(12(13)14)10(7)11-6-8/h2-6H,1H3

InChI Key

PCTFELFGMDQSGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner analogous to that described in Example 30 a) the alkylation of the 8-nitro-quinolin-3-ol (CAS25369-37-3) with iodomethane yielded the title compound as a yellow solid (yield 26%).
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